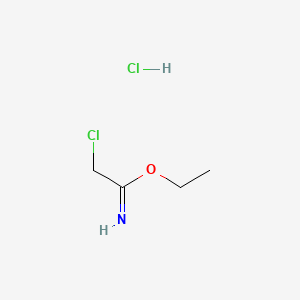

Ethyl 2-chloroacetimidate hydrochloride

Descripción

Ethyl 2-chloroacetimidate hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO. It is commonly used in organic synthesis as a reagent for the introduction of the ethoxycarbonyl group. The compound is known for its reactivity and versatility in various chemical reactions.

Propiedades

IUPAC Name |

ethyl 2-chloroethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWMHFKCAUBYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36743-66-5 | |

| Record name | 36743-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-chloroacetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ethyl 2-chloroacetimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures (0°C) to control the reaction rate and yield . The reaction mixture is then allowed to warm to room temperature and stirred overnight to complete the reaction.

Análisis De Reacciones Químicas

Ethyl 2-chloroacetimidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloroacetate and ammonium chloride.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions:

Ethyl 2-chloroacetimidate hydrochloride is employed as a reagent for introducing the ethoxycarbonyl group in organic synthesis. It participates in nucleophilic substitution and addition reactions, allowing for the formation of new carbon-nitrogen bonds. The compound's electrophilic chlorine atom makes it particularly reactive, facilitating various synthetic pathways.

Comparison with Similar Compounds:

- Ethyl Chloroacetate: Similar structure but lacks the imidate functionality.

- Ethyl 2-Bromoacetimidate Hydrochloride: Contains a bromine atom, affecting reactivity.

- Mthis compound: Methyl group instead of ethyl, influencing its properties.

Pharmaceutical Research

Synthesis of Active Pharmaceutical Ingredients (APIs):

this compound is crucial in synthesizing intermediates for pharmaceuticals. For example, it has been used to develop inhibitors for protein arginine deiminases (PADs), which are implicated in various diseases, including cancer and autoimmune disorders. The compound's introduction into synthetic pathways enhances the potency and selectivity of these inhibitors .

Biological Studies

Modification of Biomolecules:

In biological research, this compound is used to modify biomolecules for structural and functional studies. For instance, it has been utilized in the synthesis of heteroarene-fused anthraquinones that exhibit anticancer properties by targeting specific proteins involved in tumor growth .

Antifungal Activity:

Research has demonstrated that derivatives synthesized using this compound exhibit significant antifungal activity against various pathogens. For instance, certain benzothiazole derivatives showed promising results against fungi such as Fusarium graminearum and Botrytis cinerea, indicating the compound's potential in developing new antifungal agents .

Case Studies

Summary

This compound serves as a valuable reagent across multiple scientific disciplines. Its applications range from organic synthesis to pharmaceutical development and biological research, underscoring its versatility and significance in advancing chemical and medical sciences. Ongoing research continues to explore its potential, particularly in developing novel therapeutic agents against various diseases.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloroacetimidate hydrochloride involves the formation of a reactive intermediate that can undergo nucleophilic attack. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The resulting intermediate can then react with various nucleophiles to form new carbon-nitrogen bonds .

Comparación Con Compuestos Similares

Ethyl 2-chloroacetimidate hydrochloride can be compared with similar compounds such as:

Ethyl chloroacetate: Both compounds contain a chloroacetate group, but this compound has an additional imidate functionality.

Mthis compound: This compound is similar in structure but has a methyl group instead of an ethyl group.

Ethyl 2-bromoacetimidate hydrochloride: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.

This compound is unique due to its specific reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

Ethyl 2-chloroacetimidate hydrochloride is a compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including synthesis methods, cellular effects, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₃H₆ClN₁O · HCl

- Molecular Weight : 144.00 g/mol

- CAS Number : 70737-12-1

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with ethylamine or similar amines. For instance, a study detailed a method where 2-aminophenol was reacted with ethyl chloroacetimidate hydrochloride to produce various derivatives with significant yields .

This compound acts primarily as a substrate for protein arginine deiminases (PADs), enzymes that catalyze the conversion of arginine residues to citrulline in proteins. This modification can influence various cellular processes, including gene expression and apoptosis.

-

Cellular Effects :

- In studies involving HEL cells, treatment with this compound led to a notable decrease in cell proliferation over time, indicating its potential as a therapeutic agent in conditions where cell growth needs to be inhibited .

- The compound has been shown to interact with the IL6ST promoter, impacting the expression of genes involved in inflammatory responses .

- Antifungal Activity :

Case Studies and Research Findings

- A study focused on the development of selective PAD3 inhibitors using this compound as a precursor. The results indicated that these inhibitors could protect cells from thapsigargin-induced apoptosis, highlighting their potential use in neurodegenerative diseases where PAD activity is implicated .

- Another investigation explored the compound's role in modulating histone modifications, specifically its effect on H3R2me2a and H3K4me3 levels in response to PAD inhibition. This suggests a broader impact on gene regulation mechanisms .

Table 1: Antifungal Activity of Ethyl 2-Chloroacetimidate Derivatives

| Compound | Target Pathogen | IC50 (μg/mL) | Activity Level |

|---|---|---|---|

| 5h | Fusarium solani | 4.34 | High |

| 6h | Botrytis cinerea | 62.62 | Moderate |

| 5i | Fusarium graminearum | 15.55 | Moderate |

This table summarizes the antifungal activity of derivatives synthesized from this compound, indicating varying levels of efficacy against different pathogens.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloroacetimidate hydrochloride, and what factors influence reaction efficiency?

this compound is synthesized via nucleophilic substitution between ethyl chloroacetate and ammonium chloride in the presence of a base (e.g., NaOH) under anhydrous, low-temperature conditions (0–5°C). Solvent choice (e.g., methylene chloride) and stoichiometric ratios are critical for minimizing side reactions and achieving yields >90%. Post-synthesis purification typically involves recrystallization from ethanol/diethyl ether .

Q. How does this compound participate in organic reactions, and what are its key reactive sites?

The compound’s chloroacetimidate group enables dual reactivity: (1) the chloroethyl moiety undergoes nucleophilic substitution (e.g., with amines or thiols), and (2) the imidate ester facilitates condensation or hydrolysis reactions. This bifunctionality makes it valuable for constructing carbon-nitrogen bonds in heterocycles or modifying biomolecules (e.g., proteins) at amino groups under mild, aqueous conditions (pH 7–9, 25–40°C) .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm imidate ester formation and substitution patterns.

- Reverse-phase HPLC for purity assessment (>95% purity is typical after recrystallization).

- Mass spectrometry (ESI-TOF) to verify molecular weights of intermediates in multi-step syntheses (e.g., CATDs for cancer studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining high yields?

Key parameters include:

- Solvent selection : Dichloromethane enhances solubility and reaction homogeneity, enabling 95% yields at 20°C .

- Stoichiometric control : A 1.5:1 molar excess of ethyl chloroacetate to ammonium chloride minimizes unreacted starting material.

- Temperature modulation : Gradual warming (0°C → 20°C) prevents exothermic side reactions. Automated flow reactors may improve reproducibility for gram-to-kilogram scale synthesis .

Q. What role does this compound play in synthesizing apoptosis-inducing agents, and how are biological activities validated?

The compound is a key intermediate in synthesizing chloroacetamidine anthrathiophenediones (CATDs), which target G-quadruplex DNA structures to suppress oncogenic HRAS in bladder cancer cells. Methodological steps include:

- Nucleophilic substitution : Reacting with diaminoalkanes to form bis-chloroacetamidine derivatives.

- Purification : Reverse-phase chromatography followed by reprecipitation ensures >98% purity.

- Biological validation : IC₅₀ determination via metabolic activity assays (e.g., MTT) and apoptosis profiling via flow cytometry (Annexin V/PI staining) .

Q. How should researchers address contradictions in reported reactivity or biological activity data?

Discrepancies often arise from:

- Reaction pH : Imidate hydrolysis dominates above pH 9, reducing electrophilic reactivity.

- Protein target variability : Modifications to lysine vs. arginine residues yield divergent biological outcomes (e.g., enzyme inhibition vs. activation). Resolution strategies:

- Controlled kinetic studies to map pH-dependent reaction pathways.

- Site-directed mutagenesis to identify specific amino acid targets in protein modification assays .

Q. What methodological considerations are critical for using this compound in protein modification studies?

- Selective labeling : Use a 10:1 molar excess of this compound to target protein amino groups (1–2 hr, 25°C).

- Quenching : Add excess β-mercaptoethanol to terminate reactions and prevent over-modification.

- Validation : MALDI-TOF MS or SDS-PAGE to confirm molecular weight shifts (+158 Da per modified site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.